![molecular formula C13H16BrCl2O5P B14468753 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate CAS No. 66352-36-1](/img/structure/B14468753.png)
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is a chemical compound with a complex structure that includes both phosphonate and benzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with bis(2-chloroethoxy)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted benzoates, depending on the nucleophile used.
Hydrolysis: The major products are 2-bromobenzoic acid and bis(2-chloroethoxy)phosphoryl ethanol.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but lacks the benzoate group.
Bis(2-chloroethoxy)ethyl ether: Similar in structure but lacks the phosphonate group.
2-Bromobenzoic acid: Contains the benzoate group but lacks the phosphonate and chloroethoxy groups.
Uniqueness
2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate is unique due to its combination of phosphonate and benzoate groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66352-36-1 |
|---|---|
Fórmula molecular |
C13H16BrCl2O5P |
Peso molecular |
434.0 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H16BrCl2O5P/c14-12-4-2-1-3-11(12)13(17)19-9-10-22(18,20-7-5-15)21-8-6-16/h1-4H,5-10H2 |
Clave InChI |
XFDZDXSIQZEESI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OCCP(=O)(OCCCl)OCCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


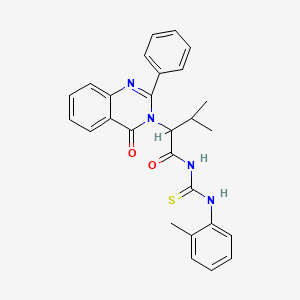
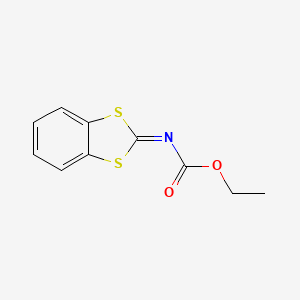
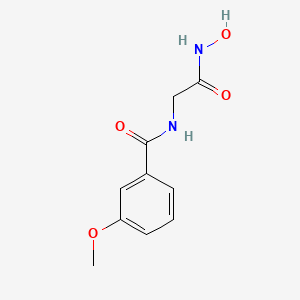


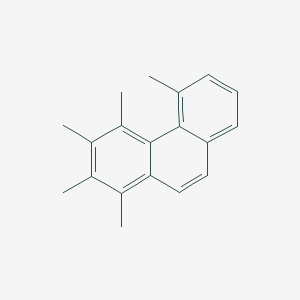

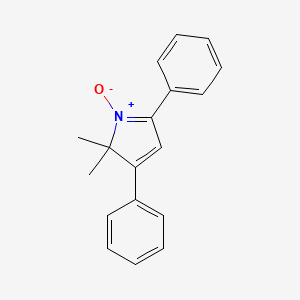
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
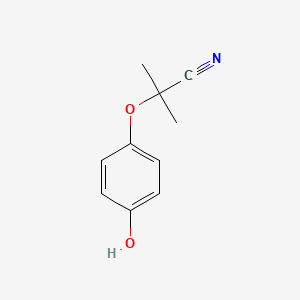
![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)


